

2-Cyclopropylaniline CAS number 3158-73-4 details

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopropylaniline

Cat. No.: B1360045

[Get Quote](#)

An In-depth Technical Guide to **2-Cyclopropylaniline** (CAS: 3158-73-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Cyclopropylaniline** (CAS Number 3158-73-4), a key chemical intermediate. The document details its physicochemical properties, safety and handling guidelines, synthesis methodologies, and applications, with a focus on its role in synthetic chemistry and drug discovery.

Chemical Identity and Properties

2-Cyclopropylaniline, also known as 2-cyclopropylbenzenamine, is an organic compound featuring a cyclopropyl group attached to an aniline ring at the ortho position.[1][2] This substitution imparts unique steric and electronic properties, making it a valuable building block in the synthesis of complex molecules.[3]

Physicochemical Properties

The key physical and chemical properties of **2-Cyclopropylaniline** are summarized in the table below. Data has been aggregated from various chemical suppliers and databases; some values are predicted and should be confirmed by experimental analysis.

Property	Value	Reference(s)
CAS Number	3158-73-4	[1] [2]
Molecular Formula	C ₉ H ₁₁ N	[1] [2]
Molecular Weight	133.19 g/mol	[1] [2]
Appearance	Colorless to pale yellow or orange liquid/solid	[3]
Boiling Point	104 °C at 9 Torr	[3]
Density	1.029 g/cm ³	[3]
pKa	4.15 ± 0.10 (Predicted)	[1]
Solubility	Soluble in organic solvents, moderate in water	[3]
Storage Temperature	2-8°C, under inert atmosphere, protected from light	[3]

Structural Identifiers

Identifier	Value	Reference(s)
IUPAC Name	2-cyclopropylaniline	[1]
Synonyms	2-Cyclopropylbenzenamine, o-Cyclopropylaniline	[1]
SMILES	NC1=C(C=CC=C1)C2CC2	[2]
InChI Key	JSKOLQWFMXYJAF-UHFFFAOYSA-N	[1] [2]

Safety and Handling

2-Cyclopropylaniline is classified as an irritant and requires careful handling in a laboratory setting.[\[3\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

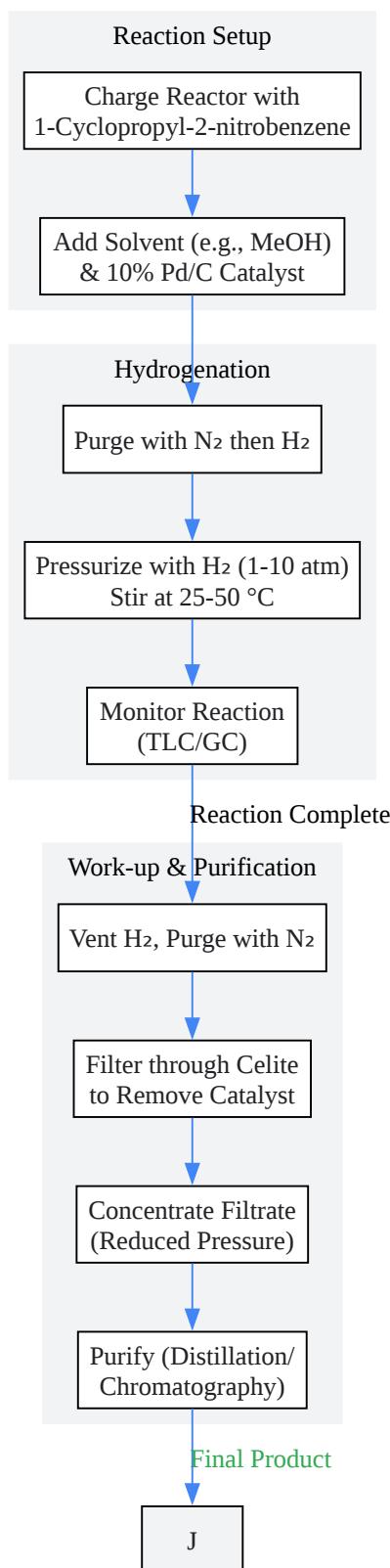
GHS Hazard Information

Hazard Class	Category
Acute Toxicity, Oral	4
Acute Toxicity, Dermal	4
Skin Irritation	2
Eye Irritation	2
Acute Toxicity, Inhalation	4
Specific target organ toxicity	3

- Signal Word: Warning
- GHS Pictogram:
 - GHS07 (Exclamation Mark)[4]
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H312: Harmful in contact with skin.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H332: Harmful if inhaled.
 - H335: May cause respiratory irritation.

Experimental Protocols: Synthesis of 2-Cyclopropylaniline

Two primary synthetic routes are plausible for the preparation of **2-Cyclopropylaniline**: the catalytic reduction of a nitro precursor and a palladium-catalyzed cross-coupling reaction. Detailed, specific protocols for this exact compound are not readily available in published literature; therefore, the following sections provide representative experimental methodologies adapted from standard procedures for analogous transformations. Optimization will be required for specific laboratory conditions.


Method 1: Catalytic Hydrogenation of 1-Cyclopropyl-2-nitrobenzene

This method involves the reduction of the nitro group of the precursor, 1-cyclopropyl-2-nitrobenzene, to an amine using a metal catalyst and hydrogen gas. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[5][6][7]

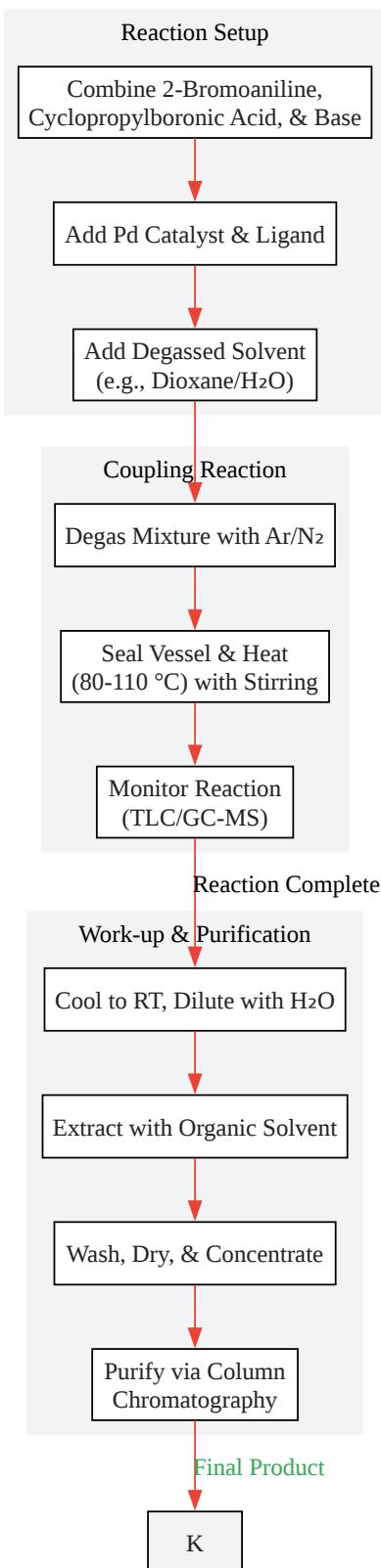
Experimental Protocol:

- **Vessel Preparation:** To a suitable hydrogenation vessel, add 1-cyclopropyl-2-nitrobenzene (1.0 eq).
- **Catalyst and Solvent Addition:** Add a suitable solvent such as methanol or ethanol to create a slurry. Carefully add 10% Palladium on Carbon (typically 1-5 mol% relative to the substrate) to the mixture.[5]
- **Hydrogenation:** Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and stir the reaction mixture vigorously at a suitable temperature (e.g., 25-50 °C).[5]
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by measuring hydrogen uptake.
- **Work-up:** Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

- Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude **2-Cyclopropylaniline**. The crude product can be further purified by column chromatography or distillation if necessary.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis via Catalytic Hydrogenation.


Method 2: Suzuki-Miyaura Cross-Coupling

This powerful C-C bond-forming reaction couples an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with cyclopropylboronic acid in the presence of a palladium catalyst and a base.

[8]

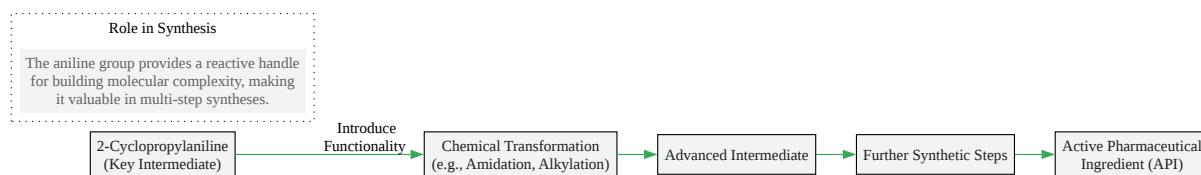
Experimental Protocol:

- **Reagent Preparation:** In a Schlenk flask or sealed tube, combine 2-bromoaniline (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2.0-3.0 eq).
- **Catalyst Addition:** Add the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1-5 mol%) and a suitable ligand (e.g., a phosphine ligand like SPhos or XPhos, 2-10 mol%).
- **Solvent and Degassing:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- **Reaction:** Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C) for several hours (2-24 h), depending on the reactivity of the substrates.
- **Reaction Monitoring:** Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH_2Cl_2).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis via Suzuki-Miyaura Coupling.

Spectroscopic Characterization (Predicted)


Experimental spectroscopic data for **2-Cyclopropylaniline** is not widely available. Commercial suppliers note that analytical data is often not collected for this compound.^[2] The following are predicted characteristics based on the molecular structure and standard spectroscopic principles. Experimental verification is required.

Technique	Predicted Characteristics
¹ H NMR	Aromatic Protons (4H): Complex multiplets expected in the ~6.6-7.2 ppm region. -NH ₂ Protons (2H): A broad singlet, typically ~3.5-4.5 ppm, chemical shift is solvent-dependent. Cyclopropyl Methine (1H): A multiplet in the ~1.8-2.2 ppm region. Cyclopropyl Methylene (4H): Two distinct multiplets in the upfield region, ~0.5-1.0 ppm.
¹³ C NMR	Aromatic Carbons (6C): Signals expected in the ~115-150 ppm range. The carbon attached to the nitrogen (C-NH ₂) will be downfield (~145-150 ppm), while the carbon attached to the cyclopropyl group will be around ~130-135 ppm. Cyclopropyl Methine (1C): A signal around ~15-20 ppm. Cyclopropyl Methylene (2C): A signal in the upfield region, ~5-10 ppm.
FT-IR	N-H Stretch: Two characteristic sharp peaks for a primary amine at ~3350-3450 cm ⁻¹ . Aromatic C-H Stretch: Peaks just above 3000 cm ⁻¹ . Aliphatic C-H Stretch: Peaks just below 3000 cm ⁻¹ (from cyclopropyl group). C=C Stretch (Aromatic): Peaks in the ~1600-1450 cm ⁻¹ region. C-N Stretch: A band in the ~1340-1250 cm ⁻¹ region.
Mass Spec.	Molecular Ion (M ⁺): A peak at m/z = 133. Fragmentation: Likely loss of H, NH ₂ , or fragments from the cyclopropyl ring.

Applications in Research and Drug Development

2-Cyclopropylaniline serves as a versatile intermediate in organic synthesis, particularly for introducing the cyclopropylphenyl moiety into larger molecules.^[9] The cyclopropyl group is a "bioisostere" for other groups (like vinyl or isopropyl) and can improve metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.

Its primary application is as a building block in the synthesis of bioactive molecules and pharmaceutical agents.^{[9][10]} The aniline functional group allows for a wide range of subsequent chemical transformations, including amide bond formation, N-alkylation, diazotization, and further cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: Role of **2-Cyclopropylaniline** in a Synthetic Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-Cyclopropylaniline | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Cyclopropylaniline|High-Quality Research Chemical [benchchem.com]
- 4. Hazard pictograms for chemicals | Finnish Safety and Chemicals Agency (Tukes) [tukes.fi]
- 5. benchchem.com [benchchem.com]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US11879142B2 - Bioactive peptide molecules discovered by a combination of bioinformatics technique and chemical synthesis - Google Patents [patents.google.com]
- 10. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Cyclopropylaniline CAS number 3158-73-4 details]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360045#2-cyclopropylaniline-cas-number-3158-73-4-details\]](https://www.benchchem.com/product/b1360045#2-cyclopropylaniline-cas-number-3158-73-4-details)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

